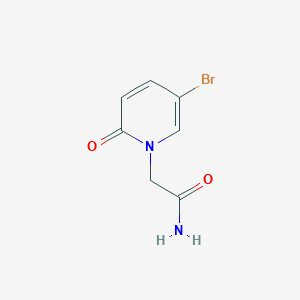

![molecular formula C16H18F3N3OS B2986554 2-Thiophen-2-yl-N-[2-[3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl]ethyl]acetamide CAS No. 1797671-48-7](/img/structure/B2986554.png)

2-Thiophen-2-yl-N-[2-[3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl]ethyl]acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

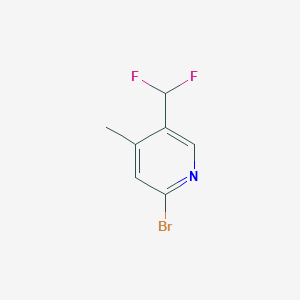

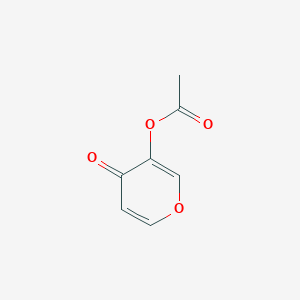

“2-Thiophen-2-yl-N-[2-[3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl]ethyl]acetamide” is a chemical compound with the molecular formula C16H18F3N3OS and a molecular weight of 357.4. It is a derivative of thiophene, a sulfur-containing heterocycle . Thiophene derivatives are widely used in various fields such as semiconductors, polymers, blue light emitting materials, and liquid crystals . Some of them have shown significant biological activities .

Synthesis Analysis

The synthesis of this compound or similar compounds typically involves the reaction of 2-aminothiophene-3-carbonitrile with activated 2-(thiophen-2-yl)acetic acid in a N-acylation reaction . The process is a two-step process where 2-(thiophen-2-yl)acetic acid is first activated by converting it into 2-(thiophen-2-yl)acetyl chloride and then reacted with 2-aminothiophene-3-carbonitrile .Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a thiophene ring, a trifluoromethyl group, and a tetrahydroindazol group. The crystal packing of similar compounds is stabilized by C−H···N and N−H···N hydrogen bonds .Aplicaciones Científicas De Investigación

Novel Synthesis and Antitumor Evaluation

Research has demonstrated the synthesis of polyfunctionally substituted heterocyclic compounds derived from similar structures, focusing on their potential antitumor activities. These compounds have shown significant inhibitory effects against various human cancer cell lines, including breast adenocarcinoma, non-small cell lung cancer, and CNS cancer, highlighting their potential in cancer therapy (H. Shams et al., 2010).

Glutaminase Inhibitors for Cancer Therapy

Another study focused on designing and synthesizing analogs of Bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES), a known glutaminase inhibitor, to identify more potent inhibitors with improved drug-like properties. These compounds, related in structure to the queried compound, showed promising results in attenuating the growth of human lymphoma B cells in vitro and in mouse xenograft models, suggesting their potential in treating cancers that are sensitive to glutaminase inhibition (K. Shukla et al., 2012).

Antimicrobial Activities of Heterocyclic Compounds

The synthesis of thiazoles and their fused derivatives has been investigated for their antimicrobial activities against various bacterial and fungal isolates. These studies underline the importance of such structures in developing new antimicrobial agents, which could address the growing concern of antibiotic resistance (Wagnat W. Wardkhan et al., 2008).

Optoelectronic Properties for Material Science

Research into thiazole-based polythiophenes, which share a structural resemblance to the queried compound, has explored their synthesis and optoelectronic properties. These studies are crucial for the development of materials used in optoelectronics, including thin-film transistors and solar cells, demonstrating the compound's potential application beyond pharmaceuticals (Pinar Camurlu et al., 2015).

Insecticidal Properties Against Agricultural Pests

Innovative heterocycles incorporating a thiadiazole moiety have been assessed for their insecticidal properties against the cotton leafworm, an agricultural pest. Such studies highlight the compound's potential application in developing safer and more effective insecticides to protect crops from pests (A. Fadda et al., 2017).

Mecanismo De Acción

Target of Action

Compounds containingimidazole and thiophene moieties, which are present in the given compound, have been reported to show a broad range of biological activities . They are known to interact with various targets, leading to diverse therapeutic properties such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Mode of Action

Compounds containing imidazole and thiophene moieties are known to interact with their targets in various ways, leading to changes in cellular processes . For instance, some imidazole derivatives can inhibit enzymes or modulate receptors, leading to changes in cellular signaling .

Biochemical Pathways

Compounds containing imidazole and thiophene moieties are known to affect various biochemical pathways . For example, some imidazole derivatives can inhibit enzymes involved in the synthesis of bacterial cell walls, leading to antibacterial activity .

Pharmacokinetics

Compounds containing imidazole and thiophene moieties are generally known to have good bioavailability due to their high solubility in water and other polar solvents .

Result of Action

Compounds containing imidazole and thiophene moieties are known to have various effects at the molecular and cellular levels . For example, some imidazole derivatives can inhibit the growth of bacteria by disrupting their cell wall synthesis .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the pH of the environment can affect the ionization state of the compound, which can in turn influence its absorption and distribution . Additionally, the presence of other substances, such as proteins or lipids, can affect the compound’s solubility and hence its bioavailability .

Propiedades

IUPAC Name |

2-thiophen-2-yl-N-[2-[3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl]ethyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18F3N3OS/c17-16(18,19)15-12-5-1-2-6-13(12)22(21-15)8-7-20-14(23)10-11-4-3-9-24-11/h3-4,9H,1-2,5-8,10H2,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGUVCBIYZAUSGC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=NN2CCNC(=O)CC3=CC=CS3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18F3N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

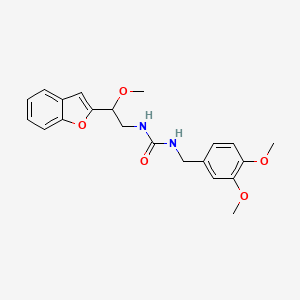

![4-(dimethylamino)-N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2986476.png)

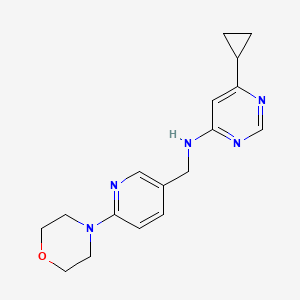

![N-[2-(cyclohex-1-en-1-yl)ethyl]-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2986478.png)

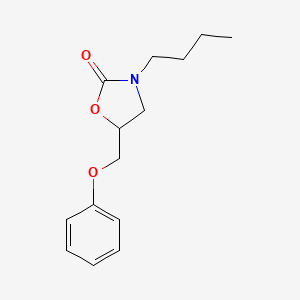

![2-(1-(4-benzylpiperidin-1-yl)-1-oxopropan-2-yl)-6,7-dihydro-2H-cyclopenta[c]pyridazin-3(5H)-one](/img/structure/B2986479.png)

![6-[(tert-Butoxy)carbonyl]-6-azaspiro[2.5]octane-5-carboxylic acid](/img/structure/B2986480.png)

![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-3-nitrobenzenesulfonamide](/img/structure/B2986486.png)